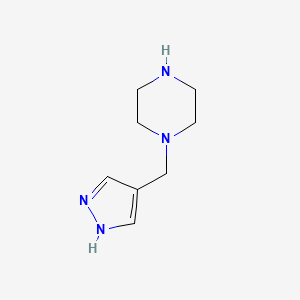

1-(1H-pyrazol-4-ylmethyl)piperazine

説明

特性

IUPAC Name |

1-(1H-pyrazol-4-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-3-12(4-2-9-1)7-8-5-10-11-6-8/h5-6,9H,1-4,7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJIXKRXTNKIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Spectroscopic Characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(1H-pyrazol-4-ylmethyl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its structure, combining the aromatic pyrazole ring with the flexible piperazine moiety, presents a unique spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing data from analogous structures and first principles, this guide offers a robust predictive framework for the characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine, enabling researchers to confidently identify and assess the purity of this important building block.

Introduction: The Structural Significance of 1-(1H-pyrazol-4-ylmethyl)piperazine

The convergence of the pyrazole and piperazine motifs in 1-(1H-pyrazol-4-ylmethyl)piperazine underpins its utility in drug discovery. Pyrazole derivatives are known for a wide spectrum of biological activities.[1][2][3] The piperazine ring, a common pharmacophore, is prized for its ability to improve physicochemical properties, such as solubility and bioavailability, and to serve as a linker to other molecular fragments.[4][5]

The structural elucidation of this molecule is paramount for its application in synthetic and medicinal chemistry. Spectroscopic techniques provide the necessary tools to confirm its identity and purity. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of 1-(1H-pyrazol-4-ylmethyl)piperazine.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 1-(1H-pyrazol-4-ylmethyl)piperazine with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-(1H-pyrazol-4-ylmethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-(1H-pyrazol-4-ylmethyl)piperazine in a solvent like DMSO-d₆ would exhibit distinct signals for the pyrazole, methylene bridge, and piperazine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrazole N-H (N1-H) | ~12.5 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. Exchangeable with D₂O. |

| Pyrazole C-H (C3-H, C5-H) | ~7.5 | Singlet | 2H | The two pyrazole protons are expected to be nearly equivalent, potentially appearing as a single peak. |

| Methylene (C6-H₂) | ~3.4 | Singlet | 2H | Connects the pyrazole and piperazine rings. |

| Piperazine N-H (N10-H) | ~2.8 | Broad Singlet | 1H | Exchangeable with D₂O. |

| Piperazine C-H (C8-H₂, C11-H₂) | ~2.6 | Triplet | 4H | Protons on carbons adjacent to the secondary amine. |

| Piperazine C-H (C9-H₂, C12-H₂) | ~2.4 | Triplet | 4H | Protons on carbons adjacent to the tertiary amine. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole C3, C5 | ~135 | Aromatic carbons of the pyrazole ring. |

| Pyrazole C4 | ~115 | The substituted carbon of the pyrazole ring. |

| Methylene C6 | ~55 | Aliphatic carbon of the methylene bridge. |

| Piperazine C8, C11 | ~50 | Carbons adjacent to the secondary amine. |

| Piperazine C9, C12 | ~45 | Carbons adjacent to the tertiary amine. |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of 1-(1H-pyrazol-4-ylmethyl)piperazine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(1H-pyrazol-4-ylmethyl)piperazine is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | N-H stretching (pyrazole and piperazine) | Medium, Broad |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2950-2800 | C-H stretching (aliphatic) | Strong |

| 1600-1450 | C=C and C=N stretching (pyrazole ring) | Medium |

| 1400-1300 | C-H bending (aliphatic) | Medium |

| 1200-1000 | C-N stretching | Medium to Strong |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet): Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum, 1-(1H-pyrazol-4-ylmethyl)piperazine (Molecular Weight: 180.25 g/mol ) is expected to show a prominent protonated molecular ion peak.

| m/z | Ion | Notes |

| 181.15 | [M+H]⁺ | Protonated molecular ion. This is often the base peak in ESI-MS. |

| 203.13 | [M+Na]⁺ | Sodium adduct, may also be observed. |

The fragmentation pattern in tandem MS (MS/MS) would likely involve the cleavage of the bond between the methylene group and the piperazine ring, leading to characteristic fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine.

Conclusion

The spectroscopic data presented in this guide provide a foundational framework for the characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine. By understanding the expected NMR, IR, and MS signatures, researchers can confidently verify the synthesis of this valuable compound and assess its purity. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for advancing research and development in the fields of medicinal chemistry and drug discovery.

References

-

New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. [Link]

-

KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. [Link]

-

Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. visnav.in [visnav.in]

- 4. neuroquantology.com [neuroquantology.com]

- 5. revroum.lew.ro [revroum.lew.ro]

Application Notes and Protocols for Reductive Amination: Coupling Pyrazole Aldehydes with Piperazine

Introduction: The Strategic Importance of the Pyrazole-Piperazine Scaffold

In the landscape of modern drug discovery, the fusion of pyrazole and piperazine moieties represents a privileged structural motif.[1][2][3][4][5] Pyrazole rings are renowned for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Complementarily, the piperazine scaffold is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability, and serving as a versatile linker to modulate receptor interactions.[1][2][5] The synthesis of N-substituted piperazines is a critical step in fine-tuning the pharmacological profile of drug candidates.[5]

Reductive amination stands out as a robust and highly efficient method for forging the crucial C-N bond between a pyrazole aldehyde and a piperazine.[6][7][8] This transformation is favored for its operational simplicity, broad functional group tolerance, and the ability to generate secondary and tertiary amines in a controlled manner, thereby avoiding the common issue of overalkylation associated with direct alkylation methods.[9][10] This application note provides a comprehensive guide to the reductive amination of pyrazole aldehydes with piperazine, detailing the underlying mechanisms, comparing various methodologies, and offering field-proven protocols for successful implementation in a research and drug development setting.

Theoretical Framework: Understanding the Reductive Amination Pathway

Reductive amination is a two-stage process, often conducted in a single reaction vessel ("one-pot"), that converts a carbonyl group and an amine into a more substituted amine.[6][11] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced by a selective hydride source.[6][12]

The overall transformation can be visualized as follows:

Figure 2: Workflow for direct reductive amination using NaBH(OAc)₃.

Materials:

-

Pyrazole aldehyde

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole aldehyde (1.0 equivalent) and piperazine (1.1 to 1.5 equivalents).

-

Add anhydrous DCE or DCM (to make a 0.1-0.2 M solution with respect to the aldehyde).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and iminium ion intermediates. [13]4. Carefully add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 16 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperazine derivative.

Expert Insights:

-

Stoichiometry of Piperazine: Using a slight excess of piperazine (1.1-1.5 eq) can drive the reaction to completion. However, a large excess should be avoided to minimize the potential for dialkylation, where the pyrazole aldehyde reacts with both nitrogen atoms of piperazine.

-

Solvent Choice: 1,2-dichloroethane (DCE) is often the preferred solvent as reactions tend to be faster and cleaner. [14]* Acid Catalysis: For less reactive aldehydes or ketones, the addition of a catalytic amount of acetic acid (1-2 equivalents) can accelerate the formation of the iminium ion. [13]However, for most pyrazole aldehydes, this is not necessary.

Protocol 2: Catalytic Hydrogenation

This method is an excellent "green" alternative, particularly for larger-scale syntheses where the use of stoichiometric hydride reagents is less desirable. [10][15] Materials:

-

Pyrazole aldehyde

-

Piperazine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

-

In a flask suitable for hydrogenation, dissolve the pyrazole aldehyde (1.0 equivalent) and piperazine (1.1-1.5 equivalents) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can then be purified by column chromatography or crystallization.

Expert Insights:

-

Catalyst Handling: Pd/C can be pyrophoric, especially when dry. Handle with care and do not allow the catalyst to dry on the filter paper.

-

Chemoselectivity: Be mindful of other functional groups in your pyrazole aldehyde that may be susceptible to reduction under these conditions (e.g., nitro groups, double or triple bonds).

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete iminium ion formation. | Add a catalytic amount of acetic acid. Ensure anhydrous conditions. |

| Decomposition of the aldehyde or product. | Run the reaction at a lower temperature (0 °C to room temperature). | |

| Formation of Alcohol Byproduct | Reducing agent is not selective enough. | Switch to a more selective reagent like NaBH(OAc)₃. If using NaBH₄, pre-form the imine for a longer duration before adding the reducing agent. |

| Dialkylation of Piperazine | Excess piperazine or prolonged reaction time. | Use a smaller excess of piperazine (e.g., 1.1 eq). Monitor the reaction closely and stop it once the starting material is consumed. Alternatively, use a mono-protected piperazine (e.g., Boc-piperazine) followed by a deprotection step. |

| Reaction Stalls | Inactive reducing agent. | Use a fresh bottle of the hydride reagent. |

| Steric hindrance. | Increase the reaction temperature or switch to a more powerful reducing agent system if selectivity is not an issue. |

Conclusion

Reductive amination is a powerful and versatile tool for the synthesis of pyrazole-piperazine conjugates, which are of significant interest in drug discovery. The direct, one-pot method using sodium triacetoxyborohydride offers a reliable, efficient, and safe protocol for this transformation, accommodating a wide range of substrates. By understanding the reaction mechanism and carefully selecting the appropriate conditions and reagents, researchers can successfully synthesize these valuable scaffolds for further biological evaluation.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 23, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 23, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 23, 2026, from [Link]

-

Myers, A. G. (n.d.). Chemistry 115: Reductive Amination. Harvard University. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved February 23, 2026, from [Link]

-

Touchette, K. M. (2006). Synthesis of a Drug-like Tertiary Amide by Reductive Amination. Journal of Chemical Education, 83(6), 929. [Link]

-

Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

-

France, S. P., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 11046–11050. [Link]

-

Zhang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(34), 20958-20967. [Link]

-

ResearchGate. (n.d.). Recent Advances in Reductive Amination Catalysis and Its Applications. Retrieved February 23, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved February 23, 2026, from [Link]

-

Wang, D., & Astruc, D. (2015). The recent development of reductive amination and related reactions by heterogeneous catalysis. Chemical Society Reviews, 44(23), 8569-8581. [Link]

-

Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 325. [Link]

-

Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. 52, 124. [Link]

-

GSK. (n.d.). Reductive Amination. Retrieved February 23, 2026, from [Link]

-

Encyclopedia.pub. (2021, April 21). Reductive Aminations with Metal Catalysts. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved February 23, 2026, from [Link]

-

Sciencemadness Discussion Board. (2019, April 25). Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones. Retrieved February 23, 2026, from [Link]

-

Thakore, R. R., et al. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6324–6329. [Link]

-

Joshi, A., et al. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5481-5485. [Link]

-

Wang, X., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Molecules, 28(12), 4899. [Link]

-

Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(4), 867-882. [Link]

-

Barluenga, J., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5531-5565. [Link]

-

Allegretti, M., et al. (2002). A modified palladium catalysed reductive amination procedure. Tetrahedron, 58(28), 5669-5674. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 23, 2026, from [Link]

-

Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1793-1817. [Link]

-

ResearchGate. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(2), 99-106. [Link]

-

ResearchGate. (n.d.). Reductive amination route for selective N-monosubstitution. Retrieved February 23, 2026, from [Link]

-

Sromek, A. W., & Gevorgyan, V. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9686–9693. [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved February 23, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sodium triacetoxyborohydride [organic-chemistry.org]

- 15. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluation of Anti-Inflammatory Activity of Pyrazole Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Introduction & Mechanistic Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac . Its pharmacological value stems from its ability to act as a bioisostere, effectively targeting the hydrophobic pocket of Cyclooxygenase-2 (COX-2) and modulating the NF-

When testing new pyrazole derivatives, the scientific challenge lies in distinguishing between true anti-inflammatory efficacy and cytotoxicity. Pyrazoles can be potent; if a compound kills the immune cells, inflammatory markers drop, leading to false positives.

This protocol outlines a self-validating workflow:

-

Solubility & Viability: Ensuring the compound is bioavailable and non-toxic.

-

Functional Screening: Measuring Nitric Oxide (NO) suppression.

-

Mechanistic Confirmation: Quantifying cytokines and pathway proteins.[1]

-

In Vivo Validation: The Carrageenan-induced paw edema model.

Inflammatory Signaling Pathway (Target Map)

Figure 1: Mechanism of Action. Pyrazole derivatives typically inhibit COX-2 directly or suppress upstream NF-

Compound Preparation & Cytotoxicity (The Foundation)

Expert Insight: Pyrazole derivatives are often lipophilic. Poor solubility causes precipitation in cell media, leading to erratic data.

-

Solvent: Dissolve stock in 100% DMSO (Molecular Biology Grade).

-

Working Solution: Dilute in media so final DMSO concentration is

0.1% . -

Control: A "Vehicle Control" (0.1% DMSO) is mandatory in all assays.

Protocol: MTT Cell Viability Assay

Objective: Determine the non-toxic concentration range (Sub-cytotoxic dose).

-

Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

-

Seeding: Plate

cells/well in a 96-well plate. Incubate 24h at 37°C, 5% CO -

Treatment: Aspirate media. Add 100 µL fresh media containing test compounds (Range: 1 µM – 100 µM).

-

Include Positive Control: Triton X-100 (1%) or Doxorubicin.

-

-

Incubation: 24 hours.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h (purple formazan crystals form).

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read Absorbance at 570 nm.

Validation Criteria: Only concentrations yielding >90% cell viability should be used for anti-inflammatory testing.

In Vitro Anti-Inflammatory Screening (The Filter)

Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Primary high-throughput screen for efficacy.

Mechanism: LPS stimulates iNOS expression, producing NO. Griess reagent detects nitrite (NO

-

Seeding: Plate RAW 264.7 cells (

cells/mL) in 96-well plates. Adhere for 12h. -

Pre-treatment: Treat cells with Pyrazole derivatives (at safe doses determined in Step 2) for 1 hour .

-

Reference Drug: Celecoxib or Dexamethasone (10 µM).

-

-

Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to final conc. of 1 µg/mL .

-

Incubation: 18–24 hours.

-

Assay:

-

Transfer 100 µL of culture supernatant to a new plate.

-

Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[2]

-

Incubate 10 min in dark at RT.

-

-

Read: Absorbance at 540 nm.

-

Quantification: Calculate NO concentration using a Sodium Nitrite (

) standard curve (0–100 µM).

Protocol: Cytokine ELISA (TNF- , IL-6)

-

Supernatant Collection: Use the remaining supernatant from the NO assay (Step 4 above).

-

Assay: Perform Sandwich ELISA using commercial kits (e.g., R&D Systems or BD Biosciences) strictly according to manufacturer instructions.

-

Dilution: LPS-induced supernatants often require 1:10 to 1:50 dilution to fit the standard curve.

Data Presentation Table (Example Format)

| Compound | Conc.[1][4][5][6][7][8][9] (µM) | Cell Viability (%) | NO Inhibition (%) | TNF- | IL-6 (pg/mL) |

| Control | - | 100 ± 2 | 0 | < 50 | < 20 |

| LPS Only | - | 98 ± 3 | 0 (Baseline) | 2500 ± 150 | 1800 ± 120 |

| Celecoxib | 10 | 95 ± 4 | 65 ± 5 | 800 ± 50 | 600 ± 40 |

| Pyrazole-4a | 10 | 96 ± 2 | 72 ± 3 | 650 ± 45 | 550 ± 30 |

Mechanistic Validation: Western Blotting

Objective: Prove the compound hits the target (COX-2/iNOS) or pathway (NF-

Critical Step - Lysis Buffer: Phosphorylated proteins (p-NF-

-

Use: RIPA Buffer + Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF).

-

Treatment: RAW 264.7 cells (

/well in 6-well plate). Pre-treat (1h) -

Lysis: Wash with ice-cold PBS. Lyse on ice. Centrifuge at 12,000 rpm, 4°C, 15 min.

-

Blotting Targets:

-

COX-2: (~72 kDa) - Confirm downregulation.

-

iNOS: (~130 kDa) - Confirm downregulation.

-

p-p65 (NF-

B): Confirm blockage of phosphorylation/translocation. - -Actin/GAPDH: Loading control.

-

In Vivo Confirmation: Carrageenan-Induced Paw Edema

Objective: Assess acute anti-inflammatory efficacy in a physiological system.

Ethical Note: All animal protocols must be approved by an IACUC.

-

Animals: Male Wistar rats (180–220g) or Swiss albino mice. Group size

. -

Grouping:

-

Group I: Vehicle Control (Saline/CMC).

-

Group II: Positive Control (Indomethacin 10 mg/kg or Celecoxib).

-

Group III-V: Test Pyrazole (Three doses, e.g., 10, 20, 40 mg/kg).

-

-

Administration: Oral gavage (p.o.) or Intraperitoneal (i.p.) 1 hour before induction.

-

Induction: Inject 0.1 mL of 1%

-Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw. -

Measurement: Measure paw volume using a Digital Plethysmometer at 0h (before injection), 1h, 3h, and 5h post-injection.

-

Calculation:

Where

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating pyrazole derivatives.

Statistical Analysis

-

Software: GraphPad Prism or SPSS.

-

Method: One-way Analysis of Variance (ANOVA).

-

Post-hoc: Dunnett’s test (comparing all columns to Control) or Tukey’s test (comparing all pairs).

-

Significance:

is the standard threshold.

References

-

Osman, E. O., et al. (2025).[10] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis... and investigation of their anti-inflammatory potential.[11][12][13] RSC Advances. Link

-

Abdel-Mottaleb, Y. A., et al. (2025). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate.[14] Link

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[15] Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs.[16][17] Proceedings of the Society for Experimental Biology and Medicine. Link

-

Abcam Protocols. (2024). MTT assay protocol. Abcam. Link

Sources

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 3. apjai-journal.org [apjai-journal.org]

- 4. biorxiv.org [biorxiv.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. news-medical.net [news-medical.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. inotiv.com [inotiv.com]

- 16. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Formulation of 1-(1H-pyrazol-4-ylmethyl)piperazine for Preclinical Animal Dosing

Abstract

This document provides a comprehensive technical guide for the formulation of 1-(1H-pyrazol-4-ylmethyl)piperazine, a novel chemical entity (NCE), for in-vivo preclinical studies in animal models. The successful execution of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TOX) studies hinges on the development of appropriate and stable dosing formulations.[1] This guide delineates a logical, science-driven workflow from initial pre-formulation assessment to the preparation and analytical validation of oral and intravenous dosage forms. We emphasize the causality behind experimental choices, particularly addressing the challenges associated with the physicochemical properties of pyrazole and piperazine-containing compounds, such as aqueous solubility and stability. Detailed, step-by-step protocols for formulation preparation, animal administration, and the development of a stability-indicating analytical method are provided to ensure data integrity and reproducibility.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[2][3] This initial characterization dictates the entire formulation strategy, minimizing downstream complications and ensuring the preclinical data generated is reliable. For an NCE like 1-(1H-pyrazol-4-ylmethyl)piperazine, the focus is on properties that directly influence its behavior in potential vehicle systems.

Key Physicochemical Parameters

The molecular structure, featuring a basic piperazine ring and a pyrazole moiety, suggests several predictable properties that must be experimentally verified.

-

Aqueous Solubility: Pyrazole itself has limited water solubility, while piperazine is soluble.[4][5] The solubility of the combined molecule is a critical unknown. It must be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to predict its dissolution in the gastrointestinal tract and its suitability for aqueous-based intravenous formulations. Many NCEs exhibit poor water solubility, making this a critical hurdle.[3]

-

pKa (Ionization Constant): The piperazine moiety is basic. Knowing the pKa values is essential for predicting the ionization state of the molecule at different pH values. This information is leveraged to enhance solubility through pH adjustment or salt formation.[6]

-

LogP/LogD (Lipophilicity): The partition coefficient (LogP) and distribution coefficient (LogD) at various pH values indicate the compound's lipophilicity. This influences absorption, distribution, and the selection of appropriate solubilizing agents, such as lipids or co-solvents.[2]

-

Solid-State Properties: Characterization via microscopy, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) is necessary to determine the physical form (crystalline vs. amorphous), melting point, and polymorphism. These factors significantly impact solubility and stability.[2]

-

Chemical Stability: Piperazine-containing compounds can be susceptible to degradation via oxidation and pH-dependent hydrolysis.[6][7] A preliminary assessment of the compound's stability in solution under conditions of light, heat, and varying pH is crucial for selecting appropriate storage conditions and excipients.[6][8]

| Parameter | Significance in Formulation Development | Typical Method of Determination |

| Aqueous Solubility | Determines if a solution, suspension, or enabling technology is needed. | Shake-flask method at various pH values, HPLC-UV analysis. |

| pKa | Guides pH adjustment for solubilization; predicts in-vivo absorption site. | Potentiometric titration, UV-spectrophotometry. |

| LogP / LogD | Informs selection of lipid-based or co-solvent systems; predicts bioavailability. | Shake-flask method (octanol/water), HPLC-based methods. |

| Solid-State Form | Affects dissolution rate, stability, and handling. | Microscopy, DSC, XRPD, TGA. |

| Solution Stability | Dictates need for antioxidants, light protection, pH control, and shelf-life. | HPLC analysis of solutions stored under stress conditions (heat, light, acid/base). |

| A summary of critical pre-formulation parameters and their importance. |

Formulation Development Strategy

The goal of preclinical formulation is to deliver the API to the animal in a safe, consistent, and bioavailable manner.[1] The choice of formulation depends on the route of administration, the required dose level, and the API's physicochemical properties determined in Section 1. For early-stage studies, simple solutions or suspensions are preferred to minimize the confounding influence of complex excipients.[1]

Caption: Decision workflow for preclinical formulation development.

Oral Formulation

Oral administration is the most common route for preclinical testing.[8] The formulation can be a simple solution or a suspension, typically administered via oral gavage.

-

Aqueous Solutions: If the required dose concentration is below the API's aqueous solubility, a simple solution is the ideal choice. Given the basic nature of the piperazine group, solubility can often be enhanced by lowering the pH with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) to form a more soluble salt in situ.

-

Suspensions: When high doses are required that exceed the API's solubility, a suspension is necessary.[2] The goal is to create a uniform, easily re-suspendable, and stable dispersion of fine API particles in an aqueous vehicle.

| Vehicle Component | Purpose | Typical Concentration | Example(s) |

| Suspending Agent | Increases viscosity to slow particle sedimentation. | 0.5% - 2.0% (w/v) | Methylcellulose (MC), Carboxymethylcellulose (CMC) |

| Wetting Agent | Reduces surface tension between API particles and vehicle. | 0.1% - 0.5% (w/v) | Tween 80 (Polysorbate 80), Sodium Lauryl Sulfate (SLS) |

| Vehicle Base | The continuous phase of the formulation. | q.s. to final volume | Purified Water, Saline |

| Common excipients for preclinical oral suspension formulations.[9] |

Intravenous (IV) Formulation

IV formulations are required for determining absolute bioavailability and for certain toxicology studies.[2] They demand the highest level of stringency, as the API is introduced directly into systemic circulation.

-

Requirements: The formulation must be sterile, free of pyrogens and particulates, and ideally isotonic and iso-pH with blood (pH ~7.4).

-

Vehicle Selection: The primary vehicle is Water for Injection (WFI).[10] If solubility is a challenge, co-solvents such as polyethylene glycol (PEG 300/400), propylene glycol (PG), or ethanol can be used in minimal, species-tolerated amounts.[2][11] Solubilizing agents like cyclodextrins may also be employed.[12] A critical concern is ensuring the API does not precipitate upon injection and dilution in the bloodstream.[2]

| Vehicle | Purpose | Considerations |

| 0.9% Sodium Chloride (Saline) | Isotonic aqueous vehicle. | Primary choice if API is sufficiently soluble. |

| 5% Dextrose in Water (D5W) | Isotonic aqueous vehicle. | Alternative to saline; consider API compatibility. |

| Water for Injection (WFI) with Co-solvents | To solubilize poorly water-soluble APIs. | Use minimal amount necessary. Potential for hemolysis or irritation. Check species tolerance. Examples: PEG 400, Propylene Glycol, Ethanol.[10][11] |

| Common vehicles for preclinical intravenous formulations. |

Detailed Experimental Protocols

Safety Precaution: Always handle the API and formulation ingredients in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 3.1: Preparation of an Oral Suspension (e.g., 10 mg/mL)

This protocol describes the preparation of a 50 mL batch of a 10 mg/mL suspension in 0.5% (w/v) methylcellulose.

Materials:

-

1-(1H-pyrazol-4-ylmethyl)piperazine API: 500 mg

-

Methylcellulose (MC, low viscosity): 250 mg

-

Tween 80: 100 µL (optional, for wetting)

-

Purified Water: q.s. to 50 mL

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Graduated cylinders and volumetric flask (50 mL)

Procedure:

-

Calculate Requirements: Confirm the required amounts of API and excipients based on the desired final concentration and volume.[13]

-

Prepare Vehicle:

-

Heat approximately 25 mL of purified water to 70-80°C.

-

Slowly add the 250 mg of methylcellulose while stirring vigorously to disperse the powder and prevent clumping.[9]

-

Once dispersed, add 20 mL of cold purified water and continue stirring on a magnetic stirrer in a cold water bath until a clear, viscous solution forms.

-

If using, add 100 µL of Tween 80 and mix until dissolved.

-

-

Prepare API: If particles are large, gently grind the 500 mg of API in a mortar and pestle to a fine, uniform powder. This increases the surface area and improves suspension homogeneity.[13]

-

Formulate Suspension:

-

Transfer the API powder to a suitable container.

-

Add a small amount (~5 mL) of the prepared vehicle to the API powder and triturate to form a smooth, uniform paste. This ensures all particles are wetted.[13]

-

Gradually add the remaining vehicle in portions while mixing continuously.

-

-

Finalize Volume & Homogenize:

-

Transfer the suspension to the 50 mL volumetric flask.

-

Rinse the container with a small amount of vehicle and add it to the flask to ensure a complete transfer.

-

Bring the volume to 50 mL with the vehicle and mix thoroughly.

-

For best results, homogenize the final suspension using a suitable laboratory homogenizer.

-

-

Storage and Use: Store in a tightly sealed, light-resistant container at 2-8°C. Always stir continuously using a magnetic stirrer during dose withdrawal to ensure dose uniformity.[13] Prepare fresh daily or validate for longer storage.

Protocol 3.2: Preparation of an Intravenous Solution (e.g., 2 mg/mL)

This protocol describes the preparation of a 10 mL batch of a 2 mg/mL IV solution using a co-solvent system. All materials and equipment must be sterile.

Materials:

-

1-(1H-pyrazol-4-ylmethyl)piperazine API: 20 mg

-

Propylene Glycol (PG): 1 mL (10% v/v)

-

0.9% Sodium Chloride for Injection (Sterile Saline): q.s. to 10 mL

-

Sterile vials, syringes, and 0.22 µm sterile syringe filters

Procedure:

-

Weigh API: Aseptically weigh 20 mg of API into a sterile vial.

-

Initial Solubilization: Aseptically add 1 mL of Propylene Glycol to the vial. Agitate gently (e.g., vortex) until the API is fully dissolved. Visual inspection against a light and dark background is critical to confirm complete dissolution.

-

Dilution: Slowly add approximately 8 mL of sterile saline to the vial in portions, mixing gently after each addition. Observe carefully for any signs of precipitation.

-

Final Volume: Transfer the solution to a sterile 10 mL volumetric flask, bring to final volume with sterile saline, and mix.

-

Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[2] This step removes any potential microbial contamination.

-

Storage: Store at 2-8°C, protected from light. Visually inspect for particulates or precipitation before each use.

Protocol 3.3: Oral Gavage Procedure in Rodents (Rat)

This procedure must only be performed by personnel trained in animal handling and this technique.

Materials:

-

Prepared dosing formulation

-

Appropriately sized rat (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)[14]

-

Syringe

-

Animal scale

Procedure:

-

Dose Calculation: Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for rats).[15][16]

-

Tube Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib (xiphoid process). Mark this length on the tube; it should not be inserted past this point to avoid stomach perforation.[14][16]

-

Animal Restraint: Restrain the rat firmly but gently, ensuring its head and body are in a straight line to straighten the path to the esophagus.[17]

-

Tube Insertion:

-

Insert the gavage tube into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth.[13]

-

The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.[16]

-

CRITICAL: If resistance is met or the animal shows signs of respiratory distress (e.g., coughing), the tube is likely in the trachea. Withdraw immediately and restart.[13]

-

-

Dose Administration: Once the tube is correctly positioned, administer the dose slowly and steadily over 2-3 seconds.[13]

-

Withdrawal and Monitoring: Withdraw the tube smoothly in a single motion. Monitor the animal for a short period post-dosing for any adverse reactions.

Protocol 3.4: Intravenous (Tail Vein) Administration in Mice

This is a skilled procedure requiring significant practice.

Materials:

-

Prepared sterile dosing formulation

-

Mouse restrainer

-

Insulin syringe with a small gauge needle (e.g., 27-30G)

-

Heat lamp or warm water to induce vasodilation

Procedure:

-

Dose Calculation: Weigh the mouse. The maximum bolus injection volume is typically 5 mL/kg.[18]

-

Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible.

-

Restraint: Place the mouse in a suitable restrainer, exposing the tail.

-

Injection:

-

Swab the tail with 70% ethanol.

-

Identify one of the lateral tail veins.

-

With the needle bevel facing up, insert it into the vein at a shallow angle.[19]

-

Successful entry is often indicated by a small flash of blood in the needle hub.

-

Inject the solution slowly and steadily. The vein should blanch, and there should be no resistance or bleb formation (which indicates extravasation).

-

-

Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse effects.

Analytical Validation and Stability Assessment

For regulatory toxicology studies, the concentration, homogeneity, and stability of the dosing formulation must be verified.[8] This is achieved by developing a stability-indicating analytical method, which is a validated procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[20][21]

Caption: Workflow for developing a stability-indicating method (SIM).

Protocol 4.1: Forced Degradation Study

This study intentionally degrades the API to ensure the analytical method can separate the intact API from its degradation products.[22]

Procedure:

-

Prepare solutions of 1-(1H-pyrazol-4-ylmethyl)piperazine in a suitable solvent.

-

Expose the solutions to the stress conditions outlined in the table below. Include an unstressed control sample.

-

Analyze all samples by the developed HPLC method to evaluate peak purity and resolution between the parent peak and any new peaks that appear.

| Stress Condition | Example Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heat at 60°C | Simulates acidic environments, identifies acid-labile bonds. |

| Base Hydrolysis | 0.1 M NaOH, heat at 60°C | Identifies base-labile bonds. |

| Oxidation | 3% H₂O₂, room temperature | Simulates oxidative degradation.[6] |

| Thermal Degradation | Heat solution at 80°C | Evaluates thermal stability. |

| Photodegradation | Expose to UV/Vis light (ICH Q1B) | Evaluates light sensitivity.[6] |

| Typical conditions for a forced degradation study.[23] |

Protocol 4.2: HPLC-UV Method for Concentration and Stability Analysis

This is a general starting point; the method must be optimized for 1-(1H-pyrazol-4-ylmethyl)piperazine.

-

Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).[23]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for λmax (e.g., 210-400 nm); select an appropriate wavelength for quantification.

-

Sample Preparation: Dilute the formulation with a suitable solvent (e.g., 50:50 water:acetonitrile) to fall within the linear range of the calibration curve. For suspensions, ensure the sample is mixed well before dilution and that the API is fully dissolved in the diluent.

Regulatory and Safety Considerations

-

Good Laboratory Practice (GLP): For studies intended for regulatory submission (e.g., IND application), formulation preparation and analysis must comply with GLP regulations (21 CFR Part 58).[24]

-

Excipient Safety: All excipients used must be of high quality and demonstrated to be safe in the chosen animal species at the administered concentration.[8][11] While many common excipients are considered safe, their potential for toxicity or adverse effects should not be overlooked.[25]

-

Regulatory Guidelines: Researchers should be familiar with guidelines from regulatory bodies like the FDA and EMA, which outline the expectations for quality documentation of investigational medicinal products used in clinical trials, with principles often applied to preclinical development.[26][27][28][29]

Conclusion

The successful formulation of 1-(1H-pyrazol-4-ylmethyl)piperazine for animal dosing is a systematic process that relies on a strong foundation of pre-formulation data. By logically selecting a formulation strategy—whether a simple solution or a suspension—based on the API's physicochemical properties and the study's requirements, researchers can develop robust and reliable dosage forms. The detailed protocols and validation strategies outlined in this guide provide a clear path to preparing appropriate formulations for oral and intravenous administration, ultimately ensuring the quality and integrity of data generated in pivotal preclinical efficacy and safety studies.

References

-

Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). National Center for Biotechnology Information. [Link]

-

Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023, May 27). Agno Pharmaceuticals. [Link]

-

Preclinical Drug Formulation. (n.d.). Scantox. [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. [Link]

-

Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. (n.d.). National Center for Biotechnology Information. [Link]

-

Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025, June 26). PRISYS Biotech. [Link]

-

What is a stability indicating method? (n.d.). AmbioPharm. [Link]

-

Stability-Indicating Assay. (n.d.). SEP Analytical Labs. [Link]

-

Stability-Indicating Assays. (2025, August 06). ResearchGate. [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 01). PubMed. [Link]

-

Assay and Stability Testing. (n.d.). Kinam Park. [Link]

-

Vet Excipients. (n.d.). Protheragen. [Link]

-

What we learned about excipients in animal medicines. (2025, November 18). Veterinary Prescriber. [Link]

-

Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

-

Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2025, August 05). ResearchGate. [Link]

-

Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. (n.d.). Altasciences. [Link]

-

Routes of Administration and Dosage Forms of Drugs. (n.d.). MSD Veterinary Manual. [Link]

-

EMA Drafts on Quality Requirements for IMPs. (2021, July 29). ECA Academy. [Link]

-

Pyrazole. (n.d.). Solubility of Things. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

-

Parenteral excipients. (n.d.). Ashland. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]

-

Methods for Intravenous Self Administration in a Mouse Model. (2012, December 08). ResearchGate. [Link]

-

Final EMA Guidelines on Quality Requirements for IMPs. (2022, February 17). ECA Academy. [Link]

-

LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland. [Link]

-

Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 04). Boston University. [Link]

-

Solid liquid solubility of piperazine. (n.d.). SINTEF. [Link]

-

Oral Gavage in the Rat. (2016, October 26). Florida State University. [Link]

-

Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials. (2019, February 21). European Medicines Agency. [Link]

-

SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech. [Link]

-

FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Halloran Consulting Group. [Link]

-

Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]

-

Oral Gavage In Mice and Rats. (n.d.). University of Arizona Research, Innovation & Impact. [Link]

-

A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. [Link]

-

Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2025, August 07). ResearchGate. [Link]

-

Navigating Quality Guidelines for Biological Investigational Medicinal Products: A Comparative Analysis of EMA and ICH Q7 Standards. (2024, September 01). ADRES biopharma regulatory consulting. [Link]

-

Requirements to the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials. (n.d.). European Medicines Agency. [Link]

-

Document 004: Guidelines for Injection Techniques in Mice V2.0. (n.d.). Australian National University. [Link]

-

Methods for Intravenous Self Administration in a Mouse Model. (2012, December 08). National Center for Biotechnology Information. [Link]

-

A Beginners Guide on How to Inject Mice. (2021, June 17). Ichor Bio. [Link]

-

1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine. (n.d.). PubChemLite. [Link]

Sources

- 1. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agnopharma.com [agnopharma.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. sintef.no [sintef.no]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scantox.com [scantox.com]

- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]

- 10. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashland.com [ashland.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. research-support.uq.edu.au [research-support.uq.edu.au]

- 16. research.fsu.edu [research.fsu.edu]

- 17. ouv.vt.edu [ouv.vt.edu]

- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 19. ichor.bio [ichor.bio]

- 20. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 21. kinampark.com [kinampark.com]

- 22. sepanalytical.com [sepanalytical.com]

- 23. researchgate.net [researchgate.net]

- 24. rhizomeai.com [rhizomeai.com]

- 25. What we learned about excipients in veterinary medicines — Veterinary Prescriber [veterinaryprescriber.org]

- 26. altasciences.com [altasciences.com]

- 27. EMA Drafts on Quality Requirements for IMPs - ECA Academy [gmp-compliance.org]

- 28. Final EMA Guidelines on Quality Requirements for IMPs - ECA Academy [gmp-compliance.org]

- 29. Requirements to the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Resolving poor reproducibility in assays involving 1-(1H-pyrazol-4-ylmethyl)piperazine.

Topic: Resolving Poor Reproducibility in Assays Involving 1-(1H-pyrazol-4-ylmethyl)piperazine

Ticket ID: PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction: Why This Scaffold Fails

Welcome to the Technical Support Center. You are likely here because your IC50 values are shifting by an order of magnitude between batches, or your stock solutions are turning yellow.

The molecule 1-(1H-pyrazol-4-ylmethyl)piperazine (and its derivatives) presents a "perfect storm" of chemical liabilities that are often overlooked in standard high-throughput screening (HTS) workflows. It combines a secondary amine (piperazine) with an amphoteric pyrazole .

This guide does not just list steps; it corrects the fundamental chemical misunderstandings causing your data variance.

Module 1: The "Phantom" Impurity (Atmospheric CO₂)

The Issue: "I weighed 10 mg of the free base, but the molarity seems wrong, and the assay pH drifted."

The Root Cause: Piperazine derivatives are potent carbon dioxide scrubbers.[1][2] In fact, industrial CO₂ capture technology utilizes piperazine because it reacts rapidly with atmospheric CO₂ to form carbamates and dicarbamates [1].

-

If you store the free base solid in a standard vial, it is actively converting to a carbamate salt.

-

Consequence: You are weighing a mixture of drug and carbamate, leading to effective concentration errors of 10–30%.

-

Assay Impact: Upon dissolution in aqueous buffer, the carbamate reverts, releasing CO₂ and acidifying your assay buffer (pH drift).

Protocol: Correct Handling of Solid Stocks

-

Purchase Preference: Always buy the HCl or TFA salt form if available. The protonated amine cannot nucleophilically attack CO₂, rendering it stable.

-

Desiccation Cycle:

-

If you must use the free base, store it in a desiccator under Argon.

-

Never weigh the solid in open air for prolonged periods.

-

-

The "Argon Blanket" Technique:

-

Flush the headspace of the source vial with Argon immediately after opening.

-

Seal with Parafilm inside the cap threads.

-

Module 2: The DMSO "Time-Bomb" (Formaldehyde Methylation)

The Issue: "My stock solution was active last month, but now it's inactive/toxic."

The Root Cause: Dimethyl sulfoxide (DMSO) degrades over time (especially in light/air) to form trace formaldehyde .

-

Mechanism: The secondary amine on the piperazine ring reacts with formaldehyde to form an aminal, which can dehydrate to an iminium ion and eventually lead to N-methylation or methylene bridging [2].

-

Result: Your compound is chemically transforming into a different molecule (N-methyl derivative) while sitting in the freezer.

Data: Stability of Secondary Amines in DMSO

| Condition | % Purity (Day 0) | % Purity (Day 30) | Primary Contaminant |

| DMSO (Fresh, Argon purged) | >99% | >98% | None |

| DMSO (Old, Air exposed) | >99% | 82% | N-methyl adducts / Aminals |

| DMSO + 1% Water | >99% | 94% | Hydrolysis products |

Protocol: The Single-Use Aliquot System

Do not freeze-thaw stock solutions of this compound. Follow this workflow to ensure chemical integrity:

Figure 1: Critical workflow for preventing oxidative degradation and methylation in DMSO stocks.

Module 3: Solubility & pH Catastrophes

The Issue: "The compound precipitates when I add it to the assay buffer."

The Root Cause: This molecule has a complex ionization profile.

-

Piperazine pKa: ~9.8 (Basic). At pH 7.4, it is charged (soluble).

-

Pyrazole pKa: ~2.5 (Protonation) and >14 (Deprotonation).

-

The Trap: If you dilute a high-concentration DMSO stock (typically 10 mM) directly into a low-capacity buffer (like PBS), the local pH shock can cause the free base to crash out before it protonates.

Troubleshooting Guide: Solubility Optimization

Q: How do I prevent "crashing out" during serial dilution?

A: Use the "Intermediate Step" Method. Do not jump from 100% DMSO to 1% DMSO in one step.

-

Step 1: Prepare 10 mM stock in DMSO.

-

Step 2: Dilute to 1 mM in 100% DMSO (Serial dilution in DMSO first).

-

Step 3: Dilute to 100 µM in Assay Buffer + 0.05% Tween-20 .

-

Why Tween-20? It suppresses the nucleation of the hydrophobic pyrazole core.

-

-

Step 4: Vortex immediately.

Q: Which buffer should I use?

A: Avoid Phosphate if possible. Piperazines can coordinate with trace metals. Phosphate buffers often contain trace polyvalent cations that facilitate aggregation.

-

Recommendation: Use HEPES (pH 7.5) or Tris-HCl . These have better buffering capacity for basic amines and reduce metal interference.

Module 4: Assay Interference (False Positives)

The Issue: "I see inhibition, but it disappears when I add BSA."

The Root Cause: Non-Specific Binding (NSB). The hydrophobic pyrazole-methylene linker can stick to polystyrene plates.

Diagnostic Experiment: The "Detergent Shift"

Run your dose-response curve with and without 0.01% Triton X-100.

| Observation | Diagnosis | Action |

| IC50 Unchanged | True Binder | Proceed. |

| IC50 Increases 10x with Detergent | Aggregator / NSB | Compound is sticking to plastic or forming colloids. Add 0.01% Triton X-100 to all buffers. |

| IC50 Decreases with Detergent | Solubility Issue | The detergent solubilized the drug, revealing true potency. |

Summary Checklist for Reproducibility

References

-

Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652–1654. Link

-

Eichler, S., et al. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 15, 2011–2019. Link

-

Khalili, F., et al. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

-

Cheng, X., et al. (2003).[4] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Link

Sources

A Comparative Guide to HPLC and LC-MS Methods for Purity Validation of 1-(1H-pyrazol-4-ylmethyl)piperazine

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1-(1H-pyrazol-4-ylmethyl)piperazine, a molecule with potential therapeutic applications, robust and reliable analytical methods for purity validation are imperative. This guide provides a comprehensive comparison of two workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document is structured to provide not just procedural steps, but a deep-dive into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will explore the nuances of method development tailored to the physicochemical properties of 1-(1H-pyrazol-4-ylmethyl)piperazine, discuss the validation of these methods in accordance with regulatory expectations, and present a clear, data-driven comparison to guide the selection of the most appropriate technique for your analytical needs.

The Analyte: 1-(1H-pyrazol-4-ylmethyl)piperazine - A Molecule with Analytical Challenges

1-(1H-pyrazol-4-ylmethyl)piperazine is a polar molecule, a characteristic dictated by the presence of the pyrazole and piperazine rings. This polarity presents a significant challenge for traditional reversed-phase HPLC. Based on data for a closely related analogue, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine, a negative LogP value is expected, indicating its hydrophilic nature[1][2]. The piperazine moiety confers basic properties, with two pKa values, one around 5.35 and the other around 9.73[3][4][5]. The pyrazole ring, while aromatic, exhibits a UV absorbance maximum at a low wavelength, around 203-206 nm. These properties necessitate careful consideration in method development to achieve adequate retention, peak shape, and sensitivity.

HPLC-UV Method Development: A Cost-Effective Approach for Routine Analysis

For routine quality control and purity assessment, HPLC-UV is often the method of choice due to its robustness, cost-effectiveness, and widespread availability.[6][7] The primary challenge in developing an HPLC-UV method for 1-(1H-pyrazol-4-ylmethyl)piperazine is its polarity and low UV absorbance.

Experimental Protocol: HPLC-UV

Objective: To develop a stability-indicating HPLC-UV method for the quantification of 1-(1H-pyrazol-4-ylmethyl)piperazine and the separation of its potential impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength detector.

Chromatographic Conditions:

-

Column: A polar-modified reversed-phase column, such as a C18 with a polar endcapping, is recommended to improve retention of the polar analyte. An alternative is a phenyl-hexyl column which can offer different selectivity.

-

Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase will ensure the ionization of the basic piperazine moiety, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient is necessary to elute any less polar impurities and to ensure a reasonable run time. A typical gradient could be:

-

0-2 min: 5% B

-

2-15 min: 5% to 50% B

-

15-17 min: 50% to 95% B

-

17-19 min: 95% B

-

19-20 min: 95% to 5% B

-

20-25 min: 5% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm. This low wavelength is chosen based on the expected absorbance of the pyrazole moiety. A PDA detector is highly recommended to assess peak purity and to detect any co-eluting impurities.

-

Injection Volume: 10 µL

-

Sample Diluent: Mobile Phase A

Rationale for Experimental Choices:

-

Polar-Modified Column: To counteract the low retention of the polar analyte on a traditional C18 column.

-

Acidic Mobile Phase: To suppress the silanol interactions on the silica-based stationary phase and to ensure consistent ionization of the basic analyte, leading to symmetrical peaks.

-

Gradient Elution: To ensure the elution of a wide range of potential impurities with varying polarities.

-

Low Wavelength Detection: To achieve adequate sensitivity for the pyrazole chromophore.

LC-MS Method Development: The Gold Standard for Identification and Trace Analysis

For comprehensive impurity profiling, identification of unknown impurities, and the analysis of trace-level contaminants, LC-MS is the unparalleled technique.[8][9] Its high sensitivity and selectivity make it an indispensable tool in pharmaceutical development.

Experimental Protocol: LC-MS

Objective: To develop a sensitive and selective LC-MS method for the identification and quantification of 1-(1H-pyrazol-4-ylmethyl)piperazine and its impurities.

Instrumentation:

-

LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and structural elucidation of unknown impurities. A triple quadrupole mass spectrometer can be used for targeted quantification with high sensitivity.

Chromatographic Conditions:

-

The HPLC conditions can be similar to the HPLC-UV method, with the key difference being the use of a volatile buffer in the mobile phase.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.

-

The gradient elution program can be adapted from the HPLC-UV method.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal due to the basic nature of the piperazine ring.

-

Source Parameters: These should be optimized for the specific instrument and analyte, including capillary voltage, source temperature, and gas flows.

-

Data Acquisition:

-

Full Scan Mode: To detect all ions within a specified mass range, useful for identifying unknown impurities.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification of the main component and known impurities.

-

Rationale for Experimental Choices:

-

Volatile Buffer: Formic acid is compatible with mass spectrometry as it is volatile and does not suppress ionization.

-

ESI Positive Mode: The piperazine moiety is readily protonated, making it ideal for positive mode ESI.

-

High-Resolution Mass Spectrometry: Enables the determination of the elemental composition of unknown impurities, which is crucial for their identification.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

| Feature | HPLC-UV | LC-MS |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |

| Sensitivity | Moderate. May require higher concentrations for trace impurity detection. | High to very high. Excellent for trace-level impurity analysis.[8] |

| Specificity | Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can be challenging to resolve. | Highly specific due to mass detection. Can distinguish between co-eluting compounds with different masses. |

| Identification | Limited to comparison of retention time and UV spectrum with a reference standard. | Provides molecular weight and fragmentation data, enabling the identification of unknown impurities. |

| Quantification | Robust and reproducible for major components and known impurities with reference standards. | Excellent for quantification, especially at low levels. Can perform relative quantification of unknown impurities based on peak area. |

| Cost & Complexity | Lower initial investment and operational cost. Relatively simple to operate. | Higher initial investment and maintenance costs. Requires more specialized expertise. |

| Application | Routine quality control, purity assays, content uniformity. | Impurity profiling, identification of degradation products, genotoxic impurity analysis, metabolic studies. |

Method Validation: Ensuring Fitness for Purpose

Both HPLC-UV and LC-MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[3][10][11]

Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products and ensure they are separated from the main peak. For LC-MS, mass selectivity provides an additional layer of specificity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Potential Impurities and Degradation Products

A thorough understanding of the synthetic route and the stability of the molecule is crucial for a comprehensive purity validation.[6][8][12][13][14]

Potential Process-Related Impurities:

-

Unreacted Starting Materials: 4-(bromomethyl)-1H-pyrazole or a similar precursor, and piperazine.

-

By-products: N-alkylation at other positions of the pyrazole ring, or di-substitution of the piperazine.

Potential Degradation Products: